molecular formula C20H19NO6 B12199837 N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide

Cat. No.: B12199837
M. Wt: 369.4 g/mol
InChI Key: JJFVGVMJZOSHPQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a methoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the chromen-4-one coreThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The compound’s ability to chelate metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide stands out due to its unique chromen-4-one core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-2-methoxyacetamide

InChI

InChI=1S/C20H19NO6/c1-24-11-20(23)21-13-5-7-16-14(9-13)15(22)10-18(27-16)12-4-6-17(25-2)19(8-12)26-3/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

JJFVGVMJZOSHPQ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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